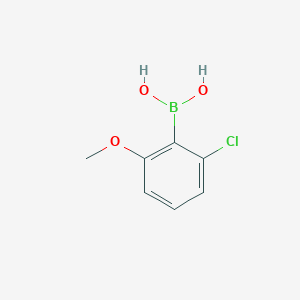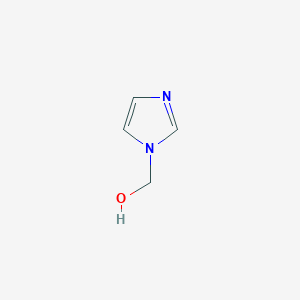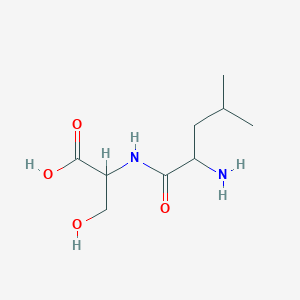
4-((1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)butane-1-sulfonic acid
Overview
Description
“4-((1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)butane-1-sulfonic acid” is an organic compound. Its structure contains two hydroxymethyl groups, one methylamino group, and one ethanesulfonic acid group . It is often used as a buffer, chelating agent, and detergent . It is used to make zwitterionic buffer solutions in the pH range 6.8-8.2 and is used in various fields such as molecular biology, diagnosis, cell culture, pharmacy, agrochemical, and pharmaceuticals .
Molecular Structure Analysis
The molecular formula of this compound is C8H19NO6S . It is also known as 1,3-Dihydroxy-2-(hydroxymethyl)-2-propanaminium with a molecular formula of C4H12NO3 and an average mass of 122.142 Da .Chemical Reactions Analysis
This compound is often used as a buffer, which means it can help maintain the pH of a solution stable. In biochemical experiments, it can be used to dilute and stabilize the activity of enzymes .Physical And Chemical Properties Analysis
The compound has a molecular weight of 106.1204 . It is soluble in water . The melting point is 136-141 °C .Scientific Research Applications
-
Scientific Field: Bioinformatics and Drug Discovery
- Application : This compound is used in the development of the AlphaFold 3 AI model by Google DeepMind and Isomorphic Labs . The model accurately predicts the structure of proteins, DNA, RNA, ligands, and more, and how they interact .
- Methods of Application : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
- Results : For the interactions of proteins with other molecule types, there is at least a 50% improvement compared with existing prediction methods, and for some important categories of interaction, the prediction accuracy has doubled .
-
Scientific Field: Gel Electrophoresis
-
Scientific Field: Solar Energy
- Application : This compound is used in the development of perovskite solar cells .
- Methods of Application : It is used in band gap tuning of perovskite solar cells to enhance their efficiency and stability .
- Results : The application of this compound has led to significant improvements in the efficiency and stability of perovskite solar cells .
-
Scientific Field: Nanotechnology
- Application : This compound is used in the development of two-dimensional nanomaterials for photothermal applications .
- Methods of Application : It is used in the fabrication of two-dimensional nanomaterials, which are then used in various photothermal applications, including photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters, and wound healing .
- Results : The application of this compound has led to advancements in the photothermal applications of two-dimensional nanomaterials .
-
Scientific Field: Polymer Science
- Application : This compound is used in the synthesis of hydrogels .
- Methods of Application : Hydrogels can be synthesized from natural polymers, synthetic polymers, polymerizable synthetic monomers, and a combination of natural and synthetic polymers. Synthesis of hydrogels involves physical, chemical, and hybrid bonding .
- Results : The synthesized hydrogels have significant properties, such as mechanical strength, biocompatibility, biodegradability, swellability, and stimuli sensitivity. These properties are substantial for electrochemical and biomedical applications .
-
Scientific Field: Biomedical Engineering
- Application : This compound is used in the development of self-healing hydrogels .
- Methods of Application : Self-healing hydrogels can be prepared through dynamic covalent bonds and non-covalent interactions .
- Results : Self-healing hydrogels with automatically reversible crosslinks may be further designed and developed for more advanced biomedical applications in the future .
Future Directions
properties
IUPAC Name |
4-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]butane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO6S/c10-5-8(6-11,7-12)9-3-1-2-4-16(13,14)15/h9-12H,1-7H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTZCDVTMZWNBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)O)CNC(CO)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398934 | |
| Record name | Tabs | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)butane-1-sulfonic acid | |
CAS RN |
54960-65-5 | |
| Record name | Tabs | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[2-(3-Cyclohexenyl)ethyl]dimethylchlorosilane](/img/structure/B1586964.png)




![2-[[2-[[2-[[2-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1586970.png)